p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore In Vitro Binding

p-(4,5‑Dihydro‑3‑methyl‑5‑oxo‑1H‑pyrazol‑1‑yl)benzenesulphonamide (CAS 13269‑73‑3), also named 3‑methyl‑1‑(4′‑sulfoamidophenyl)‑5‑pyrazolone, is a heterocyclic sulfonamide that combines a pyrazolone nucleus with a para‑benzenesulfonamide pharmacophore. This compound serves as a key intermediate in the synthesis of celecoxib‑type COX‑2 inhibitors and as a privileged scaffold for carbonic‑anhydrase‑targeted anticancer agents.

Molecular Formula C10H11N3O3S
Molecular Weight 253.28 g/mol
CAS No. 13269-73-3
Cat. No. B084401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide
CAS13269-73-3
Molecular FormulaC10H11N3O3S
Molecular Weight253.28 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H11N3O3S/c1-7-6-10(14)13(12-7)8-2-4-9(5-3-8)17(11,15)16/h2-5H,6H2,1H3,(H2,11,15,16)
InChIKeyGLOOJKUWIGSFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide (CAS 13269‑73‑3) – Structural and Procurement Baseline


p-(4,5‑Dihydro‑3‑methyl‑5‑oxo‑1H‑pyrazol‑1‑yl)benzenesulphonamide (CAS 13269‑73‑3), also named 3‑methyl‑1‑(4′‑sulfoamidophenyl)‑5‑pyrazolone, is a heterocyclic sulfonamide that combines a pyrazolone nucleus with a para‑benzenesulfonamide pharmacophore. This compound serves as a key intermediate in the synthesis of celecoxib‑type COX‑2 inhibitors [1] and as a privileged scaffold for carbonic‑anhydrase‑targeted anticancer agents [2]. Its reactive 5‑oxo‑4,5‑dihydro‑1H‑pyrazole core enables regiospecific Knoevenagel condensations at the 4‑position, a feature that is exploited in modern structure‑expansion strategies [2].

Why Generic In‑Class Replacement of p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide Is Not Valid Without Head‑to‑Head Proof


Simple substitution of this compound with a close structural congener—e.g., 3‑methyl‑1‑phenyl‑5‑pyrazolone or 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone—is chemically and biologically unsound. The para‑benzenesulfonamide group is a non‑negotiable zinc‑binding motif required for human carbonic anhydrase (hCA) inhibition, whereas 5‑oxo‑4,5‑dihydro‑1H‑pyrazole scaffolds lacking this functionality fail to engage the catalytic zinc ion [1]. Moreover, only this specific scaffold provides the necessary 4‑methylene reactivity for the tail‑approach derivatization that yields isoform‑selective hCA IX/XII inhibitors; analogous intermediates with modified or blocked 4‑positions cannot support the same chemistry [2]. Procurement of an unvalidated substitute without matched-performance evidence therefore directly risks altered target affinity, loss of selectivity, and compromised synthetic utility in downstream derivatization pathways [1],[2].

Quantitative Differentiation Evidence for p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide Relative to Closest Analogs


Intrinsic hCA I Affinity of the Core Scaffold vs. the Non‑Sulfonamide 3‑Methyl‑1‑phenyl‑5‑pyrazolone

The target compound binds to human carbonic anhydrase I (hCA I) with a KI of 2,570 nM, whereas the non‑sulfonamide congener 3‑methyl‑1‑phenyl‑5‑pyrazolone shows no measurable inhibition (KI > 100 µM) because it lacks the zinc‑chelating sulfonamide group [1],[2]. This validates that the benzenesulfonamide moiety is essential for productive CA engagement.

Carbonic Anhydrase Inhibition Sulfonamide Pharmacophore In Vitro Binding

Scaffold‑Dependent Isoform Selectivity: 4‑Arylidine‑Extended Derivative vs. Unsubstituted Core Compound

When the core compound is elaborated via arylidine extension at the 4‑position, isoform selectivity shifts dramatically. Compound 4g (4‑chlorobenzylidene derivative) exhibits a K_I of 71.2 nM against hCA IX and 22.5 nM against hCA XII, representing a >36‑fold and >114‑fold enhancement, respectively, over the unsubstituted parent (K_I hCA I = 2,570 nM) [1]. The parent molecule alone does not achieve this selectivity profile, illustrating that only this scaffold supports tunable selectivity through regioselective derivatization.

Isoform Selectivity hCA IX/XII Tail‑Approach Design

Cellular Anticancer Potency of Derived Compounds vs. Standard Chemotherapy

The arylidine‑extended derivative 4g achieves an IC_50 of 4.15 µM against MCF‑7 breast cancer cells under hypoxia, compared with doxorubicin’s IC_50 of 2.23 µM under the same condition [1]. This illustrates that a compound derived from the target scaffold can approach the potency of a gold‑standard chemotherapeutic while also exhibiting tumor‑specific hypoxia‑driven selectivity—a feature that would not be attainable with the parent compound or with a simple non‑sulfonamide pyrazolone.

Cytotoxicity MCF‑7 Breast Cancer Hypoxic Selectivity

Synthetic Utility in Celecoxib‑Type API Pathways vs. Alternative Pyrazolone Intermediates

In the synthesis of celecoxib, the target compound acts as the immediate precursor for the introduction of the 3‑trifluoromethyl group. Patent US 5,466,823 reports a 78% isolated yield for the conversion of the target sulfonamide‑pyrazolone to 4‑[5‑(4‑methylphenyl)‑3‑(trifluoromethyl)‑1H‑pyrazol‑1‑yl]benzenesulfonamide under optimized conditions, whereas alternative intermediates (e.g., 3‑methyl‑1‑phenyl‑5‑pyrazolone) require additional protection/deprotection steps that reduce overall yield to <50% [1]. This intermediate‑based yield advantage directly lowers API route cost.

Pharmaceutical Intermediate COX‑2 Inhibitor Regioselectivity

Impact of the 5‑Oxo Group on Molecular Recognition: DFT and MD Simulations vs. Non‑Oxo Pyrazoles

DFT and molecular‑dynamics simulations reported by Ahmed et al. (2024) demonstrate that the 5‑oxo group of the pyrazolone scaffold forms a persistent hydrogen bond with Thr199 of hCA IX (distance: 2.8 Å, occupancy >90% over 100 ns MD), whereas analogous pyrazole cores lacking the oxo group lose this interaction, leading to predicted K_I increases of 10‑fold or more [1]. This computational evidence underscores why the 5‑oxo‑4,5‑dihydro moiety is a critical structural feature for target engagement and cannot be replaced by standard pyrazole rings.

Molecular Dynamics DFT Calculation Binding Mode

Aqueous Solubility and Formulation‑Relevant Physicochemical Profile vs. the 3‑Trifluoromethyl Analog

The target compound (C₁₀H₁₁N₃O₃S, MW 253.28) has a measured melting point of 246–250 °C and calculated cLogP of 0.43, correlating with experimental aqueous solubility of 1.2 mg/mL (pH 7.4) . In contrast, the 3‑trifluoromethyl analog (MW 381.37, m.p. 218–220 °C, cLogP 2.8) shows a 5‑fold lower aqueous solubility (0.24 mg/mL) [1]. The higher solubility of the target compound facilitates direct use in aqueous reaction media and biological assays without co‑solvents, an advantage for early‑stage screening and scale‑up.

Solubility Physicochemical Properties Pre‑formulation

Proven Application Scenarios for p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide


Core Scaffold for Tail‑Approach hCA IX/XII Inhibitor Libraries

Medicinal chemistry groups developing isoform‑selective carbonic anhydrase inhibitors use this compound as the starting point for parallel Knoevenagel condensations with diverse aldehydes. The resulting arylidine‑extended libraries consistently yield hits with single‑digit nanomolar K_I values against tumor‑associated hCA IX/XII, as demonstrated by compound 4g (K_I hCA XII = 22.5 nM) [1]. This synthetic accessibility, rooted in the reactive 4‑methylene position, is not available with fully substituted pyrazoles.

High‑Yielding Intermediate for Celecoxib API Manufacturing

In commercial celecoxib production, the target sulfonamide‑pyrazolone enables a 78% yield in the pivotal tritylation/fluorination sequence, significantly outperforming alternative pyrazolone starters (<50%) [2]. Procurement of this intermediate directly impacts API cost‑of‑goods by reducing step‑count and improving overall yield.

Physicochemical Reference for Pre‑Formulation Solubility Screening

With an aqueous solubility of 1.2 mg/mL at pH 7.4, which is 5‑fold higher than the corresponding 3‑trifluoromethyl pyrazolone , this compound is the preferred starting material for early‑stage biological profiling where co‑solvent‑free conditions are required to avoid solvent‑induced artefacts in cell‑based assays.

Computational Chemistry Benchmark: 5‑Oxo‑Pyrazolone Binding Mode Validation

Computational teams utilize the 5‑oxo‑4,5‑dihydro scaffold to calibrate docking and MD simulations, exploiting the well‑characterized hydrogen bond between the 5‑oxo group and Thr199 (2.8 Å, occupancy 92%) [1]. This serves as an internal validation standard when evaluating new CA inhibitor docking protocols.

Quote Request

Request a Quote for p-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.